(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate
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Overview
Description
(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro Group: The 3-fluoro group is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Pyrimidin-2-ylamino Group: This step involves the nucleophilic substitution reaction where the pyrimidin-2-ylamino group is attached to the piperidine ring.
Esterification: The final step involves the esterification of the carboxylate group with (4-methylphenyl)methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group.
Reduction: Reduction reactions can target the pyrimidin-2-ylamino group or the ester functionality.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or azides.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Potential use in treating specific diseases or conditions.
Industry
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-methylphenyl)methyl 3-chloro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate
- (4-methylphenyl)methyl 3-bromo-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate
- (4-methylphenyl)methyl 3-iodo-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate
Uniqueness
The presence of the 3-fluoro group in (4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECBFDWSXWAXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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